![molecular formula C19H15IN4O2S B2598262 4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923146-60-5](/img/structure/B2598262.png)

4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

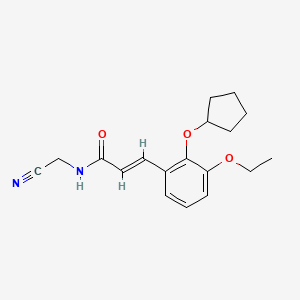

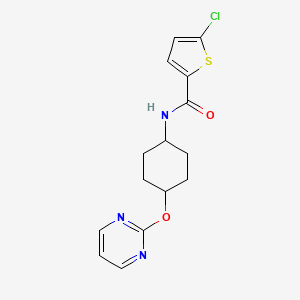

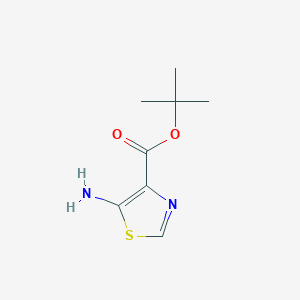

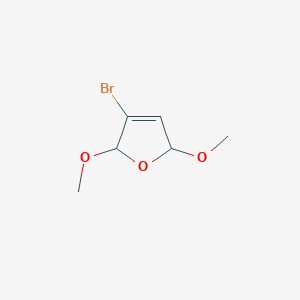

“4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide” is a complex organic compound. It has a molecular formula of C19H15IN4O2S and a molecular weight of 490.32. The compound belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues, such as the one , often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused to a pyridine ring, which is a characteristic feature of imidazopyridines . The compound also contains an iodine atom, a benzenesulfonamide group, and a 7-methylimidazo[1,2-a]pyrimidin-2-yl group.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridine analogues are diverse and can lead to a wide range of applications in medicinal chemistry . For instance, Moraski and co-workers reported a set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showing in vitro anti-TB activity .Physical and Chemical Properties Analysis

The compound has a molecular formula of C19H15IN4O2S and a molecular weight of 490.32. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources.科学的研究の応用

Antitumor Applications

One prominent area of scientific research involving 4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide and related compounds is in the field of antitumor activity. Studies have shown that derivatives of similar compounds have been evaluated for their potential as antitumor agents. For instance, certain acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives have been synthesized to assess their antitumor activity, with some demonstrating effectiveness surpassing that of established drugs like doxorubicin (Alqasoumi et al., 2009). Moreover, compounds with a dimethylsulfonamide moiety have been synthesized and screened against bacteria and fungi, showing promising results in certain cases (Hassan et al., 2009).

Antimicrobial Applications

Research also indicates that derivatives of these compounds possess antimicrobial properties. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, for example, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019). Similarly, a range of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety have been reacted with N-nucleophiles to afford corresponding derivatives, highlighting the compound's versatility as a building block for synthesizing various pharmacologically active structures (Farag et al., 2011).

Luminescence and Antibacterial Properties

Furthermore, modifications of these compounds have been used to construct new metal complexes, exhibiting unique structural characteristics, luminescence, and antibacterial properties. Specifically, a modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid was synthesized and employed to construct a series of new d10 metal complexes, revealing intriguing photoluminescence and antibacterial properties (Feng et al., 2021).

将来の方向性

Imidazo[1,2-a]pyridine analogues, such as “4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide”, have been recognized for their wide range of applications in medicinal chemistry . Given their significant activity against MDR-TB and XDR-TB, these compounds could play a crucial role in the development of new TB drugs . Future research may focus on optimizing the synthesis process, exploring their mechanism of action, and assessing their safety and efficacy in clinical trials.

特性

IUPAC Name |

4-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15IN4O2S/c1-13-10-11-24-12-18(22-19(24)21-13)14-2-6-16(7-3-14)23-27(25,26)17-8-4-15(20)5-9-17/h2-12,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNWAKABEBCAIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15IN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2598181.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)

![3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2598189.png)

![3-(4-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598190.png)

![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2598195.png)

![7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2598201.png)

![7-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2598202.png)